molecular formula C33H59BrN2O4S B1664589 3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide CAS No. 111878-47-8

3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide

Cat. No. B1664589
M. Wt: 659.8 g/mol
InChI Key: IUSFODTXNSYGCL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-((2-Methylene-3-(((octadecylamino)carbonyl)oxy)propoxy)carbonyl)hexyl)thiazolium is a PAF antagonist.

Scientific Research Applications

Synthesis and Derivatives

Research on derivatives of thiazole compounds, similar to the specified compound, has been conducted in various contexts. For instance, Seto, Nishiyama, and Ogura (1962) explored the synthesis of 7-hydroxycyclohepta[d] thiazol-6-one derivatives, indicating a method for generating thiazole derivatives through the treatment of specific thiourea derivatives with a base, which could be relevant for the synthesis of related compounds (Seto, Nishiyama, & Ogura, 1962). Additionally, Mahmoodi and Ghodsi (2017) reported the synthesis of novel 3-(2-oxo-2H-chromen-3-yl)-1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-aryl-1H-pyrazol-1-ium bromides, showcasing the potential for creating complex heterocyclic compounds that incorporate thiazole units (Mahmoodi & Ghodsi, 2017).

Biological Applications

The biological applications of thiazole derivatives are diverse. Wagle, Adhikari, and Kumari (2008) synthesized a series of thiazoles with potential antimicrobial properties, demonstrating the relevance of thiazole compounds in developing new antimicrobial agents (Wagle, Adhikari, & Kumari, 2008). Gaffer, Abdel-fattah, Etman, and Abdel‐Latif (2017) explored the antioxidant activity of thiazolyl–pyrazolone derivatives, highlighting the potential of thiazole compounds in antioxidant applications (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).

Structural and Physical Properties

Understanding the structural and physical properties of thiazole derivatives is crucial for their application in scientific research. The work of Jamie C. Gaitor et al. (2015) on the crystal structure of a methimazole-based ionic liquid provides insights into the structural characteristics of thiazolium bromide compounds (Jamie C. Gaitor et al., 2015).

properties

CAS RN

111878-47-8

Product Name

3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide

Molecular Formula

C33H59BrN2O4S

Molecular Weight

659.8 g/mol

IUPAC Name

2-(octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate;bromide

InChI

InChI=1S/C33H58N2O4S.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-34-33(37)39-29-31(2)28-38-32(36)23-20-17-19-22-25-35-26-27-40-30-35;/h26-27,30H,2-25,28-29H2,1H3;1H

InChI Key

IUSFODTXNSYGCL-UHFFFAOYSA-O

SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(=C)COC(=O)CCCCCC[N+]1=CSC=C1.[Br-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(=C)COC(=O)CCCCCC[N+]1=CSC=C1.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-(6-((2-methylene-3-(((octadecylamino)carbonyl)oxy)propoxy)carbonyl)hexyl)thiazolium
MOCOHT

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide
Reactant of Route 2
Reactant of Route 2
3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide
Reactant of Route 3
Reactant of Route 3
3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide
Reactant of Route 4
Reactant of Route 4
3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide
Reactant of Route 5
Reactant of Route 5
3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide
Reactant of Route 6
Reactant of Route 6
3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide

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